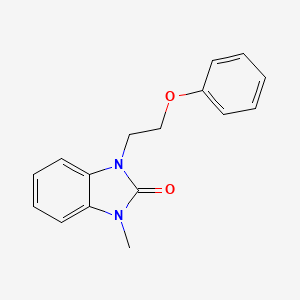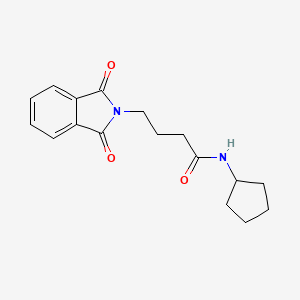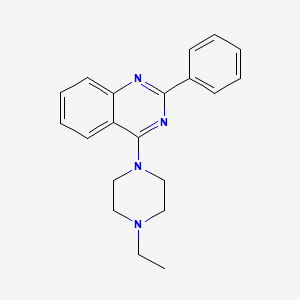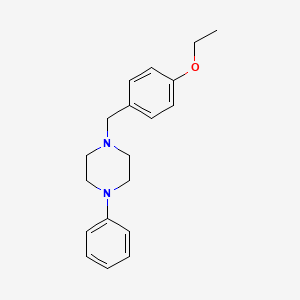![molecular formula C16H21F3N2O2 B5622341 N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide](/img/structure/B5622341.png)
N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The interest in complex organic molecules with potential biological activity has led to extensive research in the synthesis, molecular structure analysis, and evaluation of their chemical and physical properties. Studies often involve detailed synthetic pathways, conformational and structural analyses using spectroscopic and computational methods, and investigations into their reactivity and interactions with other molecules.
Synthesis Analysis
Synthetic pathways for related compounds often involve multicomponent reactions, cycloadditions, and the strategic use of catalysts to achieve desired structures. For example, acid-catalyzed cycloaddition reactions have been utilized for the synthesis of triaminopyrimidines, demonstrating the effectiveness of using triflic acid as a catalyst for regioselective synthesis (Dubovtsev et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and density functional theory (DFT) calculations. Raman spectroscopy, combined with DFT, has been applied to analyze the conformational structure of ionic liquids, shedding light on the equilibrium between different conformers (Fujimori et al., 2007).
Chemical Reactions and Properties
Chemical reactivity, including cycloadditions and multicomponent reactions, plays a crucial role in the synthesis of heterocyclic compounds. Research has focused on developing efficient synthetic routes to yield novel compounds with potential biological activities. The study of the reactivity of cyanamides and ynamides, for instance, has led to the development of new methodologies for synthesizing pyrimidine derivatives (Rong et al., 2013).
Propriétés
IUPAC Name |
N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyridin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-3-13(15(23)20-12-6-4-5-7-12)21-10(2)8-11(9-14(21)22)16(17,18)19/h8-9,12-13H,3-7H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFUJYYNUSTBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCC1)N2C(=CC(=CC2=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(1S)-1-methyl-2-phenyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B5622261.png)




![4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5622314.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5622318.png)
![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5622329.png)
![5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622335.png)
![8-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitroquinoline](/img/structure/B5622352.png)
![N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5622356.png)
![4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol](/img/structure/B5622359.png)

